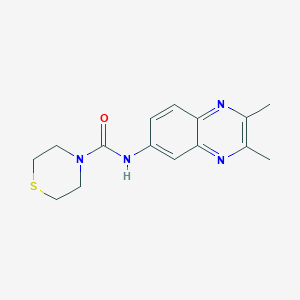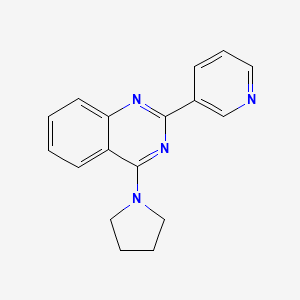
2-(3-pyridinyl)-4-(1-pyrrolidinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-pyridinyl)-4-(1-pyrrolidinyl)quinazoline is a useful research compound. Its molecular formula is C17H16N4 and its molecular weight is 276.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.137496527 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antitubercular Properties
Quinazoline derivatives have been evaluated for their antimicrobial properties, including anti-Mycobacterium tuberculosis activity. A study by Dilebo et al. (2021) synthesized a series of quinazoline derivatives and assessed their in vitro cytotoxic and anti-Mycobacterium tuberculosis properties, revealing promising MIC90 values and providing insights into their potential mode of interaction with the Mtb 3ZXR protein (Dilebo et al., 2021).
Anticancer Activity
Quinazoline derivatives have shown potential as anticancer agents. Research indicates that these compounds possess various mechanisms of action against cancer cell lines, including the inhibition of proliferative diseases caused by over-expression of protein kinases. Őrfi et al. (2004) discussed the importance of quinazoline derivatives as potential drug molecules against proliferative diseases (Őrfi et al., 2004).
Optoelectronic Materials
The application of quinazoline derivatives extends into the field of optoelectronic materials. Lipunova et al. (2018) highlighted the synthesis and application of quinazoline derivatives for electronic devices, demonstrating their value in creating novel optoelectronic materials with potential use in organic light-emitting diodes and colorimetric pH sensors (Lipunova et al., 2018).
Fluorescent Probes for DNA Detection
Quinazoline derivatives have also been explored as fluorescent probes for DNA detection. A study by Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, demonstrating their potential as DNA-specific fluorescent probes, which could have implications for biological research and diagnostics (Perin et al., 2011).
Antimalarial Drug Leads
In the search for new antimalarial compounds, Mizukawa et al. (2021) synthesized and evaluated a series of 6,7-dimethoxyquinazoline-2,4-diamines, identifying promising drug leads with high antimalarial activity. This research underscores the potential of quinazoline derivatives in developing novel antimalarial therapies (Mizukawa et al., 2021).
特性
IUPAC Name |
2-pyridin-3-yl-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-8-15-14(7-1)17(21-10-3-4-11-21)20-16(19-15)13-6-5-9-18-12-13/h1-2,5-9,12H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVJJPYIWQIGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(2,4-Dimethylphenyl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B5573237.png)
![[3-(3-methyl-2-buten-1-yl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5573239.png)

![1-[(benzoylamino)methyl]-2-naphthyl 4-fluorobenzoate](/img/structure/B5573259.png)
![(3S*,4S*)-4-methyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5573261.png)
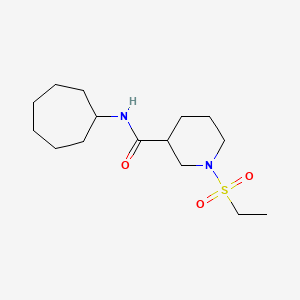
![N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5573283.png)
![N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5573287.png)
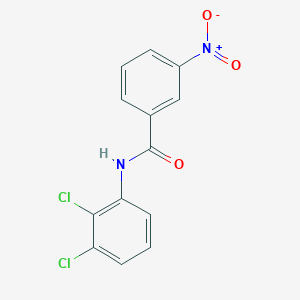
![3-(1,3-benzodioxol-5-yl)-1-(1-benzofuran-2-yl)benzo[f]quinoline](/img/structure/B5573293.png)
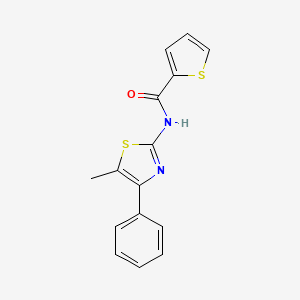
![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5573301.png)

